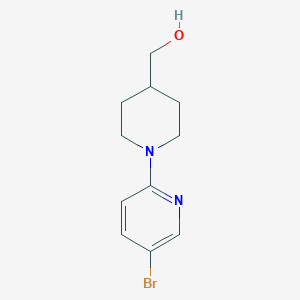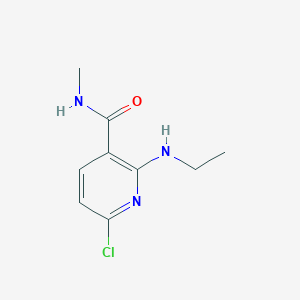
6-Chloro-2-ethylamino-N-methylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-ethylamino-N-methylnicotinamide is a chemical compound with the molecular formula C9H11ClN2O It is a derivative of nicotinamide, featuring a chlorine atom at the 6th position, an ethylamino group at the 2nd position, and a methyl group attached to the nitrogen atom of the nicotinamide ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethylamino-N-methylnicotinamide typically involves the chlorination of nicotinamide followed by the introduction of the ethylamino and methyl groups. One common method includes:
Chlorination: Nicotinamide is chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 6th position.
Amination: The chlorinated product is then reacted with ethylamine under controlled conditions to introduce the ethylamino group at the 2nd position.
Methylation: Finally, the compound is methylated using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) to attach the methyl group to the nitrogen atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of nicotinamide are chlorinated using industrial-grade chlorinating agents.
Continuous Amination: The chlorinated intermediate is continuously fed into reactors containing ethylamine.
Automated Methylation: The final methylation step is automated to ensure consistency and efficiency.
化学反应分析
Types of Reactions
6-Chloro-2-ethylamino-N-methylnicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinamide derivatives.
科学研究应用
6-Chloro-2-ethylamino-N-methylnicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Chloro-2-ethylamino-N-methylnicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in nicotinamide metabolism, affecting their activity.
Pathways: It may influence pathways related to oxidative stress, inflammation, and cellular signaling.
相似化合物的比较
Similar Compounds
6-Chloro-N-methylnicotinamide: Similar structure but lacks the ethylamino group.
2-Chloro-N-ethyl-N-methylnicotinamide: Similar but with chlorine at the 2nd position.
6-Chloro-N,N-dimethylnicotinamide: Similar but with two methyl groups attached to the nitrogen atom.
Uniqueness
6-Chloro-2-ethylamino-N-methylnicotinamide is unique due to the presence of both the ethylamino and methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C9H12ClN3O |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
6-chloro-2-(ethylamino)-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H12ClN3O/c1-3-12-8-6(9(14)11-2)4-5-7(10)13-8/h4-5H,3H2,1-2H3,(H,11,14)(H,12,13) |
InChI 键 |
IYVLAEUVDXIBLS-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=C(C=CC(=N1)Cl)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13987155.png)

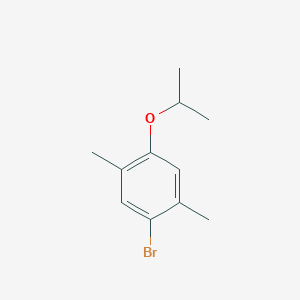
![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)
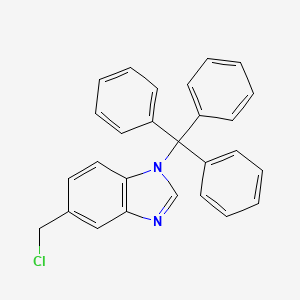
![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
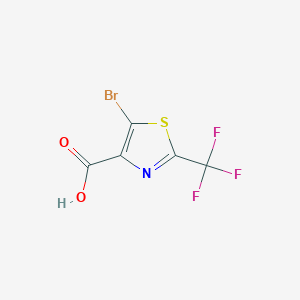
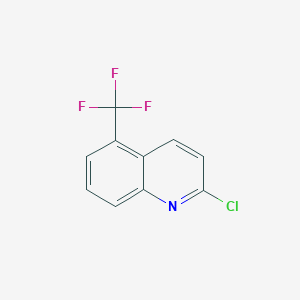

![[2-(Methyloxy)-8-quinolinyl]boronic acid](/img/structure/B13987207.png)
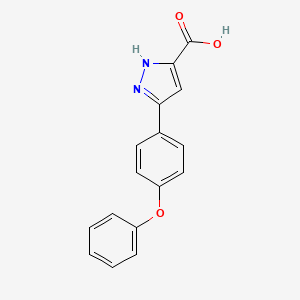
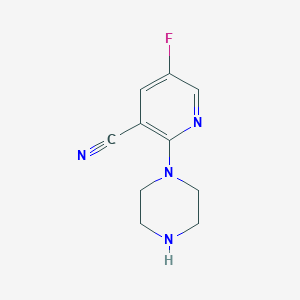
![[4-(Phenylmethoxymethyl)cyclohexen-1-yl] trifluoromethanesulfonate](/img/structure/B13987214.png)
